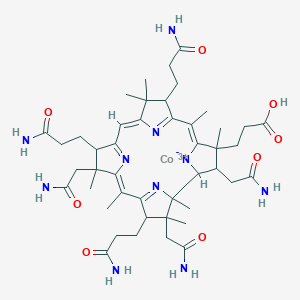
Diaquacobyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaquacobyric acid, also known as DQCB, is a coordination compound of cobalt (II) with two water molecules and two carboxylate groups. It is an important compound in the field of chemistry, with a wide range of applications in scientific research. The synthesis method for DQCB is relatively simple, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Diaquacobyric acid has a wide range of applications in scientific research, particularly in the field of bioinorganic chemistry. It has been extensively studied for its ability to bind to DNA and RNA, and its potential use as an anticancer agent. Diaquacobyric acid has also been investigated for its catalytic properties, and its ability to mimic the activity of various enzymes.
作用機序
The mechanism of action of Diaquacobyric acid is not fully understood, but it is believed to involve the binding of the compound to DNA and RNA. This binding can lead to the disruption of DNA replication and transcription, ultimately leading to cell death. Diaquacobyric acid has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Diaquacobyric acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Diaquacobyric acid has also been shown to inhibit the growth of certain bacteria, and has potential as an antibacterial agent. Additionally, Diaquacobyric acid has been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.
実験室実験の利点と制限
Diaquacobyric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. Diaquacobyric acid is also relatively inexpensive compared to other coordination compounds, making it accessible for use in a wide range of experiments. However, there are also limitations to the use of Diaquacobyric acid in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
将来の方向性
There are several future directions for research on Diaquacobyric acid. One area of interest is the development of Diaquacobyric acid-based anticancer agents. Further research is needed to fully understand the mechanism of action of Diaquacobyric acid, and to determine its potential toxicity and side effects. Additionally, the catalytic properties of Diaquacobyric acid could be further explored, with potential applications in organic synthesis. Finally, the potential use of Diaquacobyric acid as an antibacterial agent warrants further investigation.
合成法
The synthesis of Diaquacobyric acid is relatively simple and involves the reaction of cobalt (II) chloride hexahydrate with sodium 2-carboxybenzoate in water. The resulting compound is then recrystallized to obtain pure Diaquacobyric acid. The purity of the compound can be confirmed using various analytical techniques such as melting point determination and infrared spectroscopy.
特性
CAS番号 |
14708-92-0 |
|---|---|
製品名 |
Diaquacobyric acid |
分子式 |
C45H65CoN10O8+2 |
分子量 |
933 g/mol |
IUPAC名 |
cobalt(3+);3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |
InChI |
InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1 |
InChIキー |
BORCAUPXFYNHHW-UHFFFAOYSA-M |
異性体SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
同義語 |
cobyric acid diaquacobyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
